Distel(2+)

Description

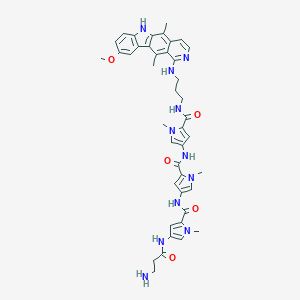

Structure

2D Structure

Properties

CAS No. |

159506-80-6 |

|---|---|

Molecular Formula |

C42H47N11O5 |

Molecular Weight |

785.9 g/mol |

IUPAC Name |

4-(3-aminopropanoylamino)-N-[5-[[5-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C42H47N11O5/c1-23-29-11-15-45-39(37(29)24(2)36-30-19-28(58-6)8-9-31(30)50-38(23)36)44-13-7-14-46-40(55)32-17-26(21-51(32)3)48-42(57)34-18-27(22-53(34)5)49-41(56)33-16-25(20-52(33)4)47-35(54)10-12-43/h8-9,11,15-22,50H,7,10,12-14,43H2,1-6H3,(H,44,45)(H,46,55)(H,47,54)(H,48,57)(H,49,56) |

InChI Key |

ZRLWJXCCXGOOJW-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN |

Canonical SMILES |

CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN |

Other CAS No. |

159506-80-6 |

Synonyms |

distel(2+) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Activity of Distel(2+)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Distel(2+) is a synthetically developed biscationic hybrid molecule that integrates two well-characterized DNA-binding motifs: a distamycin-like polypyrrole component and an ellipticine-derived intercalating chromophore. This unique combination allows for a dual mode of interaction with DNA, involving both minor groove binding and intercalation. This guide provides a comprehensive overview of the chemical structure of Distel(2+), its mechanism of action, and relevant experimental data and protocols for its study. The information presented here is crucial for researchers in the fields of medicinal chemistry, oncology, and molecular biology who are interested in the design and development of novel DNA-targeting agents.

Chemical Structure and Properties

Distel(2+) is a complex organic molecule with the molecular formula C40H42N10O5. It is a derivative of a monocationic precursor, often referred to as Distel or Distel(1+), and is characterized by the presence of an additional positive charge on its side chain. This modification has been shown to significantly influence its DNA binding affinity and biological activity.

Physicochemical Properties of Distel

| Property | Value | Source |

| Molecular Formula | C40H42N10O5 | PubChem CID 132608 |

| Molecular Weight | 742.8 g/mol | PubChem CID 132608 |

| IUPAC Name | 4-formamido-N-[5-[[5-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide | PubChem CID 132608 |

| Canonical SMILES | CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC=O | PubChem CID 132608 |

Mechanism of Action: A Dual Approach to DNA Targeting

The primary mechanism of action for Distel(2+) is its direct interaction with DNA. This interaction is characterized by a unique dual-binding mode, which is a consequence of its hybrid structure.

DNA Binding

The distamycin moiety of Distel(2+) is a polypyrrole structure that has a high affinity for the minor groove of DNA, particularly at AT-rich sequences. Concurrently, the planar ellipticine (B1684216) component intercalates between the DNA base pairs. This bimodal interaction leads to a significant stabilization of the drug-DNA complex and can induce conformational changes in the DNA structure, such as bending and unwinding.[1][2]

The biscationic nature of Distel(2+) is predicted by molecular modeling to enhance the binding of the distamycin moiety within the minor groove, leading to a tighter overall interaction with DNA compared to its monocationic counterpart.[1][2]

Inhibition of Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Many anticancer drugs target these enzymes. Studies have shown that the monocationic Distel(1+) acts as a dual inhibitor of both topoisomerase I and topoisomerase II.[3] In contrast, the biscationic Distel(2+) does not exhibit significant inhibitory effects on either of these enzymes.[3] This suggests that the additional positive charge on Distel(2+) may alter its interaction with the topoisomerase-DNA complex.

The following diagram illustrates the proposed mechanism of action of Distel compounds on DNA.

Biological Activity

Cytotoxicity

Both monocationic and biscationic forms of Distel have been evaluated for their cytotoxic effects. In studies using P388 leukemia cells, the monocationic Distel(1+) demonstrated cytotoxic properties that correlated with its ability to inhibit topoisomerases.[3] Conversely, the biscationic Distel(2+), which does not significantly inhibit topoisomerases, showed reduced cytotoxicity in the same cell line.[3] This highlights the critical role of topoisomerase inhibition in the cytotoxic effects of this class of compounds.

Cellular Uptake

Fluorescence microscopy studies have revealed that both Distel(1+) and its parent ellipticine derivative accumulate in the nuclei of HeLa cells.[4] However, the distribution within the nucleus differs, with the ellipticine derivative showing more intense fluorescence throughout the nucleus, while Distel(1+) appears to be more concentrated in the nucleoli.[4] This differential intranuclear localization may contribute to the observed differences in their cytotoxic potency.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize DNA-binding agents like Distel(2+). These should be adapted and optimized for specific experimental conditions.

DNase I Footprinting

This technique is used to identify the specific binding sites of a ligand on a DNA molecule.

-

Probe Preparation: A DNA fragment of interest (100-300 bp) is labeled at one end with a radioactive isotope (e.g., 32P).

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of Distel(2+) in a suitable binding buffer to allow for equilibrium to be reached.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction to randomly cut the DNA backbone, except where it is protected by the bound ligand.

-

Analysis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel. The "footprint," a region of the gel with no bands, corresponds to the binding site of Distel(2+).

Topoisomerase I Relaxation Assay

This assay is used to assess the inhibitory effect of a compound on topoisomerase I.

-

Reaction Setup: Supercoiled plasmid DNA is incubated with topoisomerase I in the presence of varying concentrations of the test compound (Distel).

-

Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

-

Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose (B213101) gel electrophoresis. An effective inhibitor will prevent the conversion of supercoiled DNA to relaxed DNA.

Fluorescence Microscopy for Cellular Uptake

This method is used to visualize the subcellular localization of fluorescent compounds.

-

Cell Culture: Adherent cells (e.g., HeLa) are grown on glass coverslips.

-

Drug Treatment: The cells are incubated with a fluorescent compound like Distel (which has an intrinsically fluorescent ellipticine moiety) for a defined period.

-

Fixation and Staining: Cells are fixed, and the nuclei can be counterstained with a dye like DAPI.

-

Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope with appropriate filters to visualize the localization of the compound within the cells.

The following diagram outlines a general workflow for evaluating a novel DNA-binding compound like Distel(2+).

Conclusion

Distel(2+) represents a fascinating class of DNA-targeting agents with a unique dual-binding mode. Its biscationic nature significantly influences its interaction with DNA and its biological activity, particularly its lack of topoisomerase inhibition compared to its monocationic counterpart. Further research is warranted to fully elucidate the therapeutic potential of Distel(2+) and to explore the structure-activity relationships within this family of hybrid molecules. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate this and other novel DNA-binding compounds.

References

- 1. Binding to DNA, cellular uptake and biological activity of a distamycin-ellipticine hybrid molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Distel(2+)

Disclaimer: The synthesis and purification protocols detailed in this document are proposed based on established chemical principles and published methods for structurally related compounds. The specific term "Distel(2+)" did not yield a precise chemical structure in the literature reviewed. This guide focuses on a known distamycin-ellipticine hybrid, referred to as "Distel" in a key publication, which is presumed to be the molecule of interest. The "(2+)" notation is interpreted as referring to a dicationic state of the molecule, likely protonated under physiological or specific experimental conditions.

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for the distamycin-ellipticine hybrid molecule, Distel. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Overview of Distel

Distel is a hybrid molecule that conjugates the A-T specific DNA minor groove binding agent, distamycin, with an ellipticine (B1684216) derivative, a known DNA intercalator.[1] This unique combination of functionalities suggests that Distel interacts with DNA through a dual mechanism, involving both minor groove binding and intercalation.[1] Such molecules are of significant interest in drug development for their potential as anticancer and antiviral agents. The structure of Distel consists of a pyrrole-carboxamide backbone characteristic of distamycin linked to a 6H-pyrido[4,3-b]carbazole core of ellipticine.

Proposed Synthesis of Distel

The synthesis of Distel can be envisioned as a multi-step process involving the separate synthesis of functionalized distamycin and ellipticine fragments, followed by their conjugation.

Synthesis of the Distamycin Fragment

The distamycin fragment can be synthesized using solid-phase peptide synthesis techniques, which are well-established for the preparation of polyamide and pyrrole-carboxamide oligomers.

Experimental Protocol: Solid-Phase Synthesis of a Carboxy-Functionalized Distamycin Analogue

-

Resin Preparation: A Wang resin or a similar solid support is functionalized with an appropriate linker.

-

First Pyrrole (B145914) Coupling: The first N-methylpyrrole-2-carboxylic acid unit is coupled to the resin using a standard peptide coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) in a solvent like DMF (N,N-dimethylformamide).

-

Iterative Coupling: Subsequent N-methylpyrrole-2-carboxylic acid units are coupled sequentially to extend the polyamide chain to the desired length.

-

Terminal Functionalization: The final pyrrole unit is coupled with a molecule that introduces a terminal carboxylic acid group, which will be used for conjugation with the ellipticine fragment. This can be achieved by using a pyrrole derivative with a protected carboxylic acid function on the N-methyl group, which is deprotected in the final steps.

-

Cleavage from Resin: The completed distamycin fragment is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA).

Synthesis of the Ellipticine Fragment

The ellipticine core can be synthesized through various established routes. A common approach involves the construction of the 6H-pyrido[4,3-b]carbazole system from simpler precursors.

Experimental Protocol: Synthesis of an Amino-Functionalized Ellipticine Derivative

-

Carbazole (B46965) Formation: A substituted carbazole can be formed via a Fischer indole (B1671886) synthesis or a palladium-catalyzed cyclization reaction.

-

Pyridone Ring Annulation: The pyridone ring is then constructed onto the carbazole core. This can be achieved through a variety of methods, including the Friedländer annulation or a multi-step sequence involving the introduction of a nitrogen-containing side chain followed by cyclization.

-

Functionalization: An amino group is introduced at a suitable position on the ellipticine core to enable coupling with the distamycin fragment. This can be achieved by nitration followed by reduction, or through the use of a starting material already containing a protected amine.

Conjugation of Distamycin and Ellipticine Fragments

The final step in the synthesis of Distel is the amide bond formation between the carboxy-functionalized distamycin fragment and the amino-functionalized ellipticine derivative.

Experimental Protocol: Amide Coupling Reaction

-

Activation of Carboxylic Acid: The carboxylic acid of the distamycin fragment is activated using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in an aprotic solvent.

-

Coupling: The activated distamycin fragment is then reacted with the amino-functionalized ellipticine derivative in the presence of a non-nucleophilic base.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Purification of Distel

The purification of the final Distel compound is crucial to remove unreacted starting materials, reagents, and side products. A multi-step purification strategy is proposed.

Extraction

Following the coupling reaction, a standard aqueous workup is performed to remove water-soluble impurities. The organic layer containing the crude product is dried and concentrated.

Column Chromatography

The crude product is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of dichloromethane (B109758) and methanol, can be used to separate the desired product from less polar and more polar impurities.

High-Performance Liquid Chromatography (HPLC)

For achieving high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Experimental Protocol: RP-HPLC Purification

-

Column: A C18 column is typically used for the purification of such molecules.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%), is used as the mobile phase.

-

Detection: The elution of the compound is monitored using a UV detector at a wavelength where the ellipticine chromophore has a strong absorbance.

-

Fraction Collection and Analysis: Fractions containing the pure product are collected, and the purity is confirmed by analytical HPLC and mass spectrometry.

Quantitative Data

The following tables summarize hypothetical quantitative data for the proposed synthesis and purification of Distel.

Table 1: Summary of Synthetic Steps and Yields

| Step | Description | Starting Materials | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Solid-Phase Synthesis of Distamycin Fragment | Functionalized Resin, N-methylpyrrole-2-carboxylic acid | HBTU, DIEA | DMF | 70-80 |

| 2 | Synthesis of Ellipticine Fragment | Substituted Carbazole Precursor | Various | Various | 40-60 |

| 3 | Conjugation of Fragments | Distamycin-COOH, Ellipticine-NH2 | HATU, DIEA | DMF | 50-70 |

Table 2: Purification Summary

| Purification Step | Method | Stationary Phase | Mobile Phase/Eluent | Purity Achieved (%) |

| 1 | Column Chromatography | Silica Gel | Dichloromethane/Methanol Gradient | >90 |

| 2 | RP-HPLC | C18 | Water/Acetonitrile Gradient with 0.1% TFA | >98 |

Visualizations

The following diagrams illustrate the proposed workflow for the synthesis and purification of Distel.

Caption: Proposed synthetic workflow for Distel.

Caption: Proposed purification workflow for Distel.

References

Distel(2+): Unraveling the Mechanism of Action in Biological Systems

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Currently, there is a significant lack of publicly available scientific literature and data regarding a compound or molecule specifically identified as "Distel(2+)". Extensive searches across major scientific databases and research publications have not yielded any information on its mechanism of action, biological activity, or relevance in drug development.

This guide acknowledges the query for an in-depth technical analysis of "Distel(2+)". However, due to the absence of foundational data, a traditional whitepaper detailing its molecular interactions, signaling pathways, and experimental protocols cannot be constructed.

This document will instead serve as a methodological framework, outlining the necessary experimental approaches and data presentation strategies that would be employed to characterize the mechanism of action of a novel compound like "Distel(2+)", should it be identified and studied. This provides a roadmap for researchers who may have access to this proprietary or newly discovered agent.

Proposed Strategy for Elucidation of Mechanism of Action

The following sections detail a comprehensive strategy to characterize a novel chemical entity, hypothetically "Distel(2+)".

Initial Target Identification and Validation

The first crucial step is to identify the molecular target(s) of Distel(2+). A combination of computational and experimental approaches is recommended.

Experimental Protocols:

-

Affinity Chromatography:

-

Immobilize Distel(2+) onto a solid support (e.g., sepharose beads).

-

Prepare a cell lysate from a relevant biological system (e.g., cancer cell line, primary neurons).

-

Incubate the cell lysate with the Distel(2+)-conjugated beads.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

-

Yeast Two-Hybrid Screening:

-

Clone Distel(2+) (or a labeled derivative) as a "bait" protein.

-

Screen against a "prey" library of proteins from the target organism.

-

Identify interacting proteins based on the activation of a reporter gene.

-

Logical Workflow for Target Identification

Caption: Workflow for identifying molecular targets of a novel compound.

Characterization of Target Engagement and Binding Affinity

Once potential targets are identified, it is essential to quantify the binding interaction between Distel(2+) and its target(s).

Experimental Protocols:

-

Isothermal Titration Calorimetry (ITC):

-

Load a solution of the purified target protein into the sample cell.

-

Load a solution of Distel(2+) into the injection syringe.

-

Perform a series of small injections of Distel(2+) into the protein solution.

-

Measure the heat change associated with each injection.

-

Fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

-

-

Surface Plasmon Resonance (SPR):

-

Immobilize the target protein on a sensor chip.

-

Flow different concentrations of Distel(2+) over the chip.

-

Measure the change in the refractive index at the surface as Distel(2+) binds to the protein.

-

Analyze the association and dissociation kinetics to determine the on-rate (ka), off-rate (kd), and Kd.

-

Quantitative Data Summary: Binding Affinity

| Target Protein | Method | Kd (nM) | ka (M-1s-1) | kd (s-1) |

| Hypothetical Target A | ITC | Data | N/A | N/A |

| Hypothetical Target A | SPR | Data | Data | Data |

| Hypothetical Target B | SPR | Data | Data | Data |

Elucidation of Downstream Signaling Pathways

Understanding how the binding of Distel(2+) to its target translates into a cellular response requires mapping the downstream signaling pathways.

Experimental Protocols:

-

Western Blotting:

-

Treat cells with Distel(2+) at various concentrations and time points.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with antibodies specific for phosphorylated (activated) or total signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

-

Detect and quantify the protein bands.

-

-

Reporter Gene Assays:

-

Transfect cells with a plasmid containing a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is regulated by the signaling pathway of interest.

-

Treat the cells with Distel(2+).

-

Measure the reporter gene expression as an indicator of pathway activation or inhibition.

-

Hypothetical Signaling Pathway of Distel(2+)

Caption: A hypothetical inhibitory signaling pathway for Distel(2+).

Conclusion and Future Directions

The framework presented outlines a robust, multi-faceted approach to characterizing the mechanism of action for a novel compound such as "Distel(2+)". The combination of target identification, biophysical characterization of binding, and elucidation of downstream cellular effects is fundamental to modern drug discovery and development.

Should information on "Distel(2+)" become available, the methodologies described herein can be directly applied to generate a comprehensive understanding of its biological function. Future research would logically extend to in vivo efficacy studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and toxicology assessments to fully evaluate its therapeutic potential. Researchers in possession of data on "Distel(2+)" are encouraged to apply these principles to advance its scientific understanding.

A Technical Guide to the Spectroscopic Properties of Dicationic Styryl Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of dicationic styryl dyes, a class of molecules with significant applications in biological research and diagnostics. Due to the lack of specific public data for a compound named "Distel(2+)", this guide focuses on the general characteristics and representative examples of dicationic styryl dyes, which are presumed to be of the same family. These dyes are notable for their changes in absorption and emission spectra upon interacting with biomolecules, particularly nucleic acids.

Core Spectroscopic Properties: Absorption and Emission

Dicationic styryl dyes are characterized by their strong absorption in the visible region of the electromagnetic spectrum, typically between 400 and 550 nm.[1][2] Their chemical structure, featuring a quaternary ammonium (B1175870) heteroaromatic core linked to another aromatic ring system via a vinylene bridge, gives rise to their distinct photophysical properties. The specific absorption and emission wavelengths are influenced by the nature of the heteroaromatic system, substituents on the aromatic rings, and the solvent environment.[2][3]

Upon excitation with light of an appropriate wavelength, these dyes exhibit fluorescence, with emission maxima generally observed in the range of 500 to 670 nm.[1] A key feature of many styryl dyes is their large Stokes shift, the difference between the absorption and emission maxima, which can be greater than 70 nm.[1] This property is highly advantageous for fluorescence-based applications as it facilitates the separation of the excitation and emission signals, leading to improved signal-to-noise ratios.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is often low for free styryl dyes in solution but can increase significantly upon binding to macromolecules like DNA.[2][3] This fluorescence enhancement is a cornerstone of their application as nucleic acid stains.

Quantitative Spectroscopic Data

Table 1: Photophysical Properties of Selected Dicationic Styryl Dyes in Various Solvents [1]

| Dye | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Φf | ε (M⁻¹cm⁻¹) |

| Styryl-QL | DMSO | 508 | 617 | 109 | 0.08 | 35,000 |

| MeOH | 496 | 605 | 109 | 0.07 | 31,000 | |

| PBS | 488 | 599 | 111 | 0.06 | 28,000 | |

| Styryl-BT | DMSO | 478 | 585 | 107 | 0.11 | 42,000 |

| MeOH | 468 | 572 | 104 | 0.10 | 38,000 | |

| PBS | 462 | 565 | 103 | 0.09 | 35,000 |

λabs: Absorption maximum wavelength λem: Emission maximum wavelength Φf: Fluorescence quantum yield ε: Molar absorptivity

Table 2: Spectroscopic Properties of Dicationic Styryl Dyes in the Absence and Presence of DNA [2][3]

| Dye | Condition | λabs (nm) | λem (nm) | Fluorescence Enhancement (fold) |

| PY2+(C4) | Free in buffer | 471-480 | - | - |

| + DNA | 482-517 | - | 3.5 - 126 | |

| BT2+(NEt2) | Free in buffer | 523-528 | - | - |

| + DNA | 553-563 | - | - | |

| 4QL2+ | Free in buffer | 533-547 | - | - |

| + DNA | 581-595 | - | - |

Note: Emission maxima and specific fluorescence enhancement factors can vary depending on the dye, DNA concentration, and buffer conditions.

Experimental Protocols

A standard protocol for characterizing the spectroscopic properties of dicationic styryl dyes involves the following steps:

-

Sample Preparation:

-

Prepare a stock solution of the dye in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a concentration of approximately 5 mM.[1]

-

For spectral measurements, dilute the stock solution in the desired solvent (e.g., DMSO, methanol, PBS buffer) to a final concentration of around 10 µM.[1]

-

-

Absorption Spectroscopy:

-

Use a UV-Vis spectrophotometer to record the absorption spectrum of the dye solution in a quartz cuvette.

-

Scan a wavelength range that covers the expected absorption of the dye (e.g., 300-700 nm).

-

The wavelength at which the maximum absorbance is observed is the λabs.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer to measure the emission spectrum.

-

Excite the sample at or near its absorption maximum (λabs). For example, an excitation wavelength of 488 nm is commonly used for many styryl dyes.[1]

-

Record the fluorescence emission over a suitable wavelength range (e.g., 500-800 nm).

-

The wavelength at which the maximum fluorescence intensity is observed is the λem.

-

To determine the fluorescence quantum yield (Φf), a reference standard with a known quantum yield (e.g., fluorescein (B123965) in 0.1 M NaOH, Φf = 0.92) is measured under the same experimental conditions.[1]

-

The interaction of dicationic styryl dyes with DNA is a key application. A typical experimental workflow is as follows:

-

Prepare Solutions:

-

Prepare a solution of the styryl dye at a fixed concentration (e.g., 10 µM) in a suitable buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.0).[3]

-

Prepare a stock solution of double-stranded DNA (dsDNA).

-

-

Titration Experiment:

-

To the dye solution in a cuvette, incrementally add small aliquots of the dsDNA stock solution.

-

After each addition, record the absorption and/or fluorescence spectrum.

-

-

Data Analysis:

-

Analyze the changes in the absorption spectrum (e.g., shifts in λabs, changes in absorbance intensity).

-

Analyze the changes in the fluorescence spectrum (e.g., shifts in λem, increase in fluorescence intensity). The fluorescence enhancement is calculated as the ratio of the fluorescence intensity in the presence of DNA to that in its absence.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

Caption: Workflow for Spectroscopic Characterization.

Caption: Workflow for Studying Dye-DNA Interactions.

Signaling Pathway and Applications

Dicationic styryl dyes do not participate in signaling pathways in the traditional sense of signal transduction. Instead, their "signaling" is the direct optical response to binding with a target molecule, primarily nucleic acids. This property makes them valuable tools for various applications in molecular and cell biology.

The primary application is as fluorescent probes for the detection and visualization of DNA and RNA. Their fluorescence enhancement upon binding allows for the quantification of nucleic acids in solution and for staining nucleic acids within cells for imaging purposes.[2][3] Molecular docking studies suggest that these dyes bind to the minor groove of the DNA double helix, with electrostatic interactions between the cationic dye and the anionic phosphate backbone of DNA playing a crucial role.[1]

Caption: Application Logic of Dicationic Styryl Dyes.

References

Quantum yield and photostability of Distel(2+)

An In-depth Technical Guide on the Quantum Yield and Photostability of Novel Fluorophores: A Case Study with "Distel(2+)"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characterization of the photophysical properties of fluorescent molecules is paramount in their application across various scientific disciplines, including biomedical research and drug development. Two of the most critical parameters that define the utility of a fluorophore are its fluorescence quantum yield (Φf) and its photostability. The quantum yield quantifies the efficiency of the fluorescence process, indicating the fraction of absorbed photons that are converted into emitted fluorescent photons.[1][2] A high quantum yield is often a prerequisite for sensitive detection in fluorescence-based assays. Photostability, on the other hand, describes the resilience of a fluorophore to photodegradation or photobleaching upon exposure to excitation light.[3] High photostability is crucial for applications that require prolonged or intense illumination, such as in live-cell imaging and single-molecule studies.[4]

This technical guide provides a comprehensive overview of the principles and methodologies used to determine the quantum yield and photostability of fluorescent compounds, using a hypothetical novel fluorophore, "Distel(2+)", as a case study. The protocols and data presentation formats outlined herein are based on established methods for the characterization of fluorescent dyes.[5][6]

Quantum Yield Determination of Distel(2+)

The fluorescence quantum yield is a measure of the efficiency of photon emission through fluorescence.[1] It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves comparing the fluorescence properties of the test sample to a well-characterized standard with a known quantum yield.[1][7]

Experimental Protocol: Comparative Quantum Yield Measurement

This protocol describes the steps for determining the fluorescence quantum yield of Distel(2+) using a comparative method.

1. Materials and Instrumentation:

-

Distel(2+) solution: Prepared in a spectroscopic grade solvent (e.g., ethanol).

-

Quantum Yield Standard: A well-characterized fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to Distel(2+). For this example, we will use Rhodamine 6G in ethanol (B145695) (Φf = 0.95).

-

Spectroscopic grade solvent: The same solvent must be used for both the sample and the standard.

-

UV-Vis Spectrophotometer: For measuring absorbance spectra.

-

Spectrofluorometer: For measuring fluorescence emission spectra.

-

Quartz cuvettes: 1 cm path length.

2. Sample Preparation:

-

Prepare a series of dilute solutions of both Distel(2+) and the standard (Rhodamine 6G) in the same spectroscopic grade solvent.

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is within the range of 0.02 to 0.1 to minimize inner filter effects.

3. Measurement Procedure:

-

Absorbance Measurement:

-

Record the absorbance spectra of all solutions of Distel(2+) and the standard using the UV-Vis spectrophotometer.

-

Record the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

-

Measure a solvent blank and subtract it from each fluorescence spectrum.

-

4. Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both Distel(2+) and the standard.

-

Perform a linear regression for both data sets. The resulting plots should be linear and pass through the origin.

-

The quantum yield of Distel(2+) (Φx) can be calculated using the following equation:

-

Φx = Φst * (m_x / m_st) * (η_x² / η_st²)

-

Where:

-

Φst is the quantum yield of the standard.

-

m_x and m_st are the slopes of the linear regression plots for Distel(2+) and the standard, respectively.

-

η_x and η_st are the refractive indices of the solvents used for the sample and standard, respectively (if the solvents are the same, this term is 1).

-

-

Data Presentation: Quantum Yield of Distel(2+)

The following table summarizes the hypothetical photophysical properties and calculated quantum yield of Distel(2+).

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Standard Used | Known Φf of Standard | Calculated Φf of Distel(2+) |

| Distel(2+) | Ethanol | 490 | 525 | Rhodamine 6G | 0.95 | 0.85 |

| Rhodamine 6G | Ethanol | 490 | 550 | - | 0.95 | - |

Workflow for Comparative Quantum Yield Measurement

Caption: Workflow for determining the fluorescence quantum yield using the comparative method.

Photostability of Distel(2+)

Photostability refers to the ability of a fluorophore to resist photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[3] High photostability is critical for applications requiring long-term or high-intensity illumination.

Experimental Protocol: Photostability Measurement

This protocol outlines a method for assessing the photostability of Distel(2+) by measuring the decay of its fluorescence intensity over time.

1. Materials and Instrumentation:

-

Distel(2+) solution: A solution of Distel(2+) at a known concentration in a suitable buffer or solvent.

-

Fluorescence Microscope: Equipped with a suitable excitation light source (e.g., laser or LED), objective, and a sensitive detector (e.g., EMCCD camera).

-

Image Acquisition Software: For controlling the microscope and recording time-lapse images.

2. Measurement Procedure:

-

Immobilize the Distel(2+) molecules on a glass slide or within a polymer film to prevent diffusion.

-

Focus on the sample using the fluorescence microscope.

-

Continuously illuminate the sample with the excitation light source at a constant intensity.

-

Acquire a time-lapse series of fluorescence images at regular intervals until the fluorescence intensity has significantly decreased.

3. Data Analysis:

-

Select a region of interest (ROI) in the acquired image series.

-

Measure the mean fluorescence intensity within the ROI for each time point.

-

Plot the normalized fluorescence intensity as a function of time.

-

The photobleaching rate can be determined by fitting the decay curve to an exponential function. The photobleaching half-life (t1/2) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Data Presentation: Photostability of Distel(2+)

The following table summarizes the hypothetical photostability data for Distel(2+) compared to a standard fluorophore.

| Compound | Excitation Wavelength (nm) | Excitation Power Density (W/cm²) | Photobleaching Half-life (s) |

| Distel(2+) | 488 | 100 | 150 |

| Fluorescein | 488 | 100 | 30 |

Workflow for Photostability Measurement

Caption: Workflow for assessing the photostability of a fluorescent probe.

Hypothetical Application in a Signaling Pathway

Fluorescent probes like Distel(2+) are instrumental in visualizing and quantifying molecular interactions within cellular signaling pathways. For instance, Distel(2+) could be conjugated to a ligand to study its binding to a cell surface receptor and the subsequent downstream signaling cascade.

Diagram of a Hypothetical Signaling Pathway Involving Distel(2+)

Caption: A hypothetical signaling pathway initiated by the binding of a Distel(2+)-labeled ligand.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. — Immunology [immunology.ox.ac.uk]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]

Unraveling the Identity of "Distel(2+)": A Search for a Non-Existent Chemical Entity

An extensive investigation into scientific databases and publicly available information has revealed that the term "Distel(2+)" does not correspond to a recognized chemical compound. The search for its solubility in aqueous and organic solvents, as well as related experimental protocols, could not be fulfilled as the primary subject of the inquiry appears to be undefined in the scientific literature.

Initial searches for "Distel(2+)" yielded a variety of unrelated results, including references to a disinfectant product, real estate listings, and geographical locations. No scientific literature, chemical database, or safety data sheet (SDS) could be found that pertains to a specific chemical entity with the designation "Distel(2+)".

A search on PubChem, a comprehensive database of chemical substances, identified a compound named "Distel" (CID 132608). This molecule is described as a distamycin-ellipticine hybrid. However, this entry does not refer to the compound as "Distel(2+)" and provides no information regarding its solubility in any solvent.

Furthermore, safety data sheets for commercial products named "DISTEL HIGH LEVEL DISINFECTANT" and "DISTEL DOSING SYSTEM CONCENTRATE" describe these as liquid mixtures with various components. The SDS for the high-level disinfectant notes that solubility in water has not been determined.[1] Similarly, the SDS for the dosing system concentrate states that solubility is "Not available".[2] Crucially, neither of these documents refers to a specific active ingredient or chemical compound named "Distel(2+)".

The absence of any data for a compound specifically named "Distel(2+)" makes it impossible to provide the requested in-depth technical guide, including quantitative solubility data, experimental protocols, and visualizations. The core of the user's request hinges on the existence and clear identification of this substance, which could not be established.

It is possible that "Distel(2+)" is a misnomer, an internal laboratory code, or a component of a mixture that is not individually identified in the available documentation. Without further clarification or a recognized chemical identifier (such as a CAS number or IUPAC name), a meaningful and accurate technical guide on its solubility cannot be produced.

References

The Genesis of a Bifunctional DNA Ligand: A Technical Guide to the Discovery and Origin of Distel(2+)

For Immediate Release

This technical guide provides an in-depth analysis of the discovery and origin of the synthetic compound Distel(2+), a novel bifunctional DNA ligand. Designed for researchers, scientists, and professionals in drug development, this document details the scientific rationale, experimental validation, and mechanistic insights that underpin the development of this unique molecule. By combining the structural features of two distinct DNA-binding agents, distamycin A and ellipticine (B1684216), Distel(2+) represents a targeted approach to modulating DNA structure and function.

Introduction: The Concept of a Hybrid DNA Ligand

The development of molecules that can selectively bind to specific DNA sequences or structures is a cornerstone of modern medicinal chemistry and molecular biology. The Distel family of compounds emerged from the innovative concept of creating a hybrid molecule that physically links two parent compounds with distinct and well-characterized DNA binding modes. The parent molecules are:

-

Distamycin A: A natural antibiotic that binds non-covalently to the minor groove of B-DNA, showing a strong preference for AT-rich sequences.[1][2] Its interaction is primarily driven by hydrogen bonding, van der Waals forces, and electrostatic interactions.[3]

-

Ellipticine: An alkaloid with potent anticancer properties, known to function as a DNA intercalator.[4] Its planar ring system inserts between DNA base pairs, leading to local unwinding of the helix and interference with DNA-processing enzymes like topoisomerase II.[4]

The initial hybrid molecule, named Distel (or Distel(1+)), was synthesized to investigate the synergistic or novel properties that might arise from tethering a minor groove binder to an intercalator.[5][6] This pioneering work paved the way for the development of a second-generation compound, Distel(2+) .

The Discovery of Distel(2+): A Charge-Driven Enhancement of DNA Binding

Molecular modeling studies predicted that the introduction of an additional positive charge to the distamycin moiety of the original Distel compound would enhance its affinity for the negatively charged phosphate (B84403) backbone of DNA, thereby promoting tighter binding within the minor groove.[7] This theoretical framework led to the synthesis of Distel(2+), a biscationic analogue of the monocationic Distel(1+).[7][8]

The key structural difference between Distel(1+) and Distel(2+) lies in the side chain of the distamycin portion of the molecule. This seemingly minor modification has profound implications for the compound's interaction with DNA and its subsequent biological activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that differentiate Distel(1+) and Distel(2+), highlighting the impact of the additional cationic charge on DNA interaction and biological effect.

| Parameter | Distel (Monocationic)[6][8] | Distel(2+) (Biscationic)[7] | Parent Compound: Ellipticine[6] | Parent Compound: Distamycin[7] |

| DNA Binding Mode | Minor Groove Binding & Intercalation | Minor Groove Binding & Intercalation | Intercalation | Minor Groove Binding |

| DNA Sequence Selectivity | Minimal preference for AT or GC | High selectivity for AT-rich sequences | GC preference | AT preference |

| DNA Unwinding Angle | ~11° | Not specified; causes significant distortion | >11° | No unwinding |

| Topoisomerase I Inhibition | Yes | No significant effect | Yes (derivative-dependent) | No |

| Topoisomerase II Inhibition | Yes | No significant effect | Yes | No |

Note: Specific binding constants (Kd) and IC50 values for cytotoxicity are not consistently reported in the abstracts and would require access to the full-text articles for definitive inclusion.

Mechanism of Action: From Dual Enzyme Inhibition to Specific DNA Recognition

The addition of a second positive charge dramatically alters the mechanism of action.

-

Distel (Distel(1+)) : This compound functions as a dual inhibitor of topoisomerase I and II.[8] Its cytotoxic effects are directly correlated with its ability to interfere with these essential enzymes.[8] The binding to DNA involves both the intercalation of the ellipticine moiety and the association of the distamycin part in the minor groove.[5][6]

-

Distel(2+) : In contrast, Distel(2+) does not significantly inhibit topoisomerase I or II.[8] Its enhanced positive charge leads to a much stronger and more specific interaction with the minor groove of AT-rich DNA sequences.[7] This tight, bidentate binding (intercalation and minor groove anchoring) causes a significant distortion of the DNA helix.[7] The biological consequences of this high-affinity binding and DNA deformation, rather than enzyme inhibition, are responsible for its cytotoxic properties.

The following diagram illustrates the proposed binding modes of Distel(1+) and Distel(2+) to a DNA duplex.

Caption: Proposed DNA binding modes of Distel(1+) and Distel(2+).

The logical progression from the initial concept to the refined Distel(2+) molecule is outlined in the workflow below.

Caption: Development workflow from concept to Distel(2+).

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the full methodologies are contained within the cited literature, this section outlines the key experimental approaches used to characterize the Distel compounds.

Synthesis of Distel(2+)

The synthesis of Distel(2+) is a multi-step process involving the separate synthesis of the modified distamycin and ellipticine precursors, followed by their conjugation.

Workflow for Synthesis:

Caption: General synthetic workflow for Distel(2+).

Note: For a detailed, step-by-step protocol, including reagents, reaction conditions, and purification methods, readers must consult the primary literature.

DNA Binding Assays

A variety of biophysical techniques were employed to characterize the interaction of Distel(2+) with DNA.

-

UV-Visible and Fluorescence Spectroscopy: To monitor changes in the spectral properties of the compound upon binding to DNA, providing initial evidence of interaction and allowing for the calculation of binding affinities.[6]

-

Electric Linear Dichroism: To determine the orientation of the bound ligand relative to the DNA helix axis.[5][6][7]

-

Viscosity Measurements: To assess changes in DNA length upon ligand binding, which can distinguish between intercalation (lengthening) and groove binding.[7]

-

Circular Dichroism: To observe conformational changes in the DNA structure upon ligand binding.[7]

-

DNase I Footprinting: A sequencing gel-based method to identify the specific DNA sequences protected by the bound ligand from enzymatic cleavage, thus revealing its sequence selectivity.[6][7]

Topoisomerase Inhibition Assays

-

DNA Cleavage Assays: These assays measure the ability of a compound to inhibit the resealing step of the topoisomerase reaction, leading to an accumulation of cleaved DNA-enzyme complexes. This is typically visualized by agarose (B213101) gel electrophoresis of plasmid DNA.[8]

Cell-Based Assays

-

Cytotoxicity Assays (e.g., MTT assay): To determine the concentration of the compound required to inhibit the growth of cancer cell lines (e.g., L1210 or P388 leukemia cells) by 50% (IC50).[5][8]

-

Fluorescence Microscopy: To visualize the subcellular localization of the compounds, taking advantage of the intrinsic fluorescence of the ellipticine chromophore.[5]

Conclusion and Future Directions

The development of Distel(2+) exemplifies a rational, structure-based approach to drug design. By understanding the distinct DNA-binding properties of distamycin and ellipticine, researchers were able to create a hybrid molecule with a novel mechanism of action. The key finding is that the addition of a second cationic charge fundamentally shifts the biological activity from dual topoisomerase inhibition to high-affinity, sequence-selective DNA binding and distortion. This work underscores the importance of electrostatic interactions in the design of DNA-targeting agents and provides a valuable scaffold for the development of new anticancer and gene-regulatory compounds. Future research may focus on modifying the linker region, altering the DNA-binding moieties to target different sequences, or attaching other functional groups to explore new therapeutic applications.

References

- 1. Cytotoxics derived from distamycin A and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distamycin A as stem of DNA minor groove alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the kinetics of distamycin binding to its target sites on duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Binding to DNA, cellular uptake and biological activity of a distamycin-ellipticine hybrid molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA-binding properties of a distamycin-ellipticine hybrid molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reaction of a biscationic distamycin-ellipticine hybrid ligand with DNA. Mode and sequence specificity of binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of two distamycin-ellipticine hybrid molecules on topoisomerase I and II mediated DNA cleavage: relation to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Studies of a Thiazol-2-ylidene Dimer Dication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies of the dication of a prominent thiazol-2-ylidene dimer, herein referred to as Distel(2+). This dication is derived from the two-electron oxidation of the dimer of a thiazol-2-ylidene featuring 2,6-di(isopropyl)phenyl (Dipp) N-substituents. This class of compounds has garnered significant interest due to its relevance in organocatalysis and radical transformations.

This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes important chemical processes to serve as a comprehensive resource for researchers in chemistry and drug development.

Molecular Structure and Redox Properties

The parent molecule, a bis(thiazol-2-ylidene), is a dimer formed from the corresponding N-heterocyclic carbene (NHC). The bulky 2,6-di(isopropyl)phenyl (Dipp) N-substituents play a crucial role in the stability and electronic properties of the system. These substituents force a planar geometry on the molecule, which in turn influences its redox behavior.

The dimer can undergo two successive one-electron oxidations to form a stable radical cation and subsequently the dication, Distel(2+). The significant potential gap between the first and second oxidation events is a noteworthy feature of this system, allowing for the isolation of the air-persistent radical cation.

Table 1: Redox Potentials and Geometric Parameters

| Compound | First Oxidation Potential (Eox1, V vs SCE) | Second Oxidation Potential (Eox2, V vs SCE) | N–C–C–N Dihedral Angle (°) | Sum of Angles at Nitrogen (°) |

| Dimer with Dipp substituents (precursor to Distel(2+)) | -0.80[1][2] | +0.06 | 180 (planar) | 359.6 (planar) |

| Dimer with Phenyl substituents | -0.45 | +0.00 | 180 (planar) | 350.9 (pyramidal) |

| Dimer with Methyl substituents | -0.29 | +0.08 | Not reported | 349 (pyramidal) |

Data for Phenyl and Methyl substituted dimers are provided for comparison to highlight the electronic impact of the Dipp groups.

Computational Studies: Density Functional Theory (DFT)

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and properties of these thiazol-2-ylidene dimers and their oxidized forms.[3] DFT calculations provide valuable insights into molecular geometries, electronic energies, and orbital distributions, which are crucial for understanding reactivity and spectroscopic behavior.

2.1. Ground State Calculations

Ground state DFT calculations are typically performed to optimize the molecular geometry and determine the electronic ground state of the molecule. These calculations are fundamental for predicting properties such as bond lengths, bond angles, and vibrational frequencies. For complex chemical systems, DFT has become a preferred method due to its favorable scaling with system size while maintaining good accuracy.[3]

2.2. Excited State Calculations

Time-dependent DFT (TD-DFT) is a widely used method for calculating excited-state properties, such as absorption spectra.[4] This method allows for the prediction of vertical excitation energies and oscillator strengths, which can be compared with experimental spectroscopic data. For an accurate description of certain excited states, especially those with significant charge-transfer or Rydberg character, it is often necessary to use basis sets that include diffuse functions.[5]

Table 2: Selected Computational Parameters

| Parameter | Value/Method | Reference |

| Geometry Optimization | ||

| Functional | B3LYP-D3BJ | [1] |

| Basis Set | def2-SVP | [1] |

| Redox Potentials | ||

| Computational Level | B3LYP-D3BJ/def2-SVP | [1] |

| Excited States | ||

| Method | TD-DFT | [4] |

| Basis Set Recommendation | 6-31+G* or 6-311(2+)G* for Rydberg states | [5] |

Experimental Protocols

3.1. Synthesis of the Thiazol-2-ylidene Dimer

The synthesis of the dimer precursor to Distel(2+) typically involves the deprotonation of the corresponding thiazolium salt in an appropriate solvent. The bulky Dipp substituents slow down the dimerization of the resulting NHC, allowing for its isolation under specific conditions. However, in the presence of catalytic amounts of Brønsted or Lewis acids, dimerization is accelerated.

A general procedure for the synthesis of similar metal complexes involves the reaction of a ligand with a metal salt in a suitable solvent, often with heating.[6] The resulting complexes are then isolated and purified, typically by recrystallization.[7]

3.2. Characterization Techniques

The synthesized compounds are characterized using a variety of analytical and spectroscopic methods:

-

X-ray Crystallography: Provides definitive information about the solid-state molecular structure, including bond lengths, bond angles, and crystal packing.[8]

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the diamagnetic dimer in solution.[7]

-

Electrochemistry (Cyclic Voltammetry): Used to determine the redox potentials of the compound, providing insight into the stability of the radical cation and dication.[1]

-

UV-Vis Spectroscopy: Characterizes the electronic transitions of the molecule and its oxidized forms.[1]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: Used to study the radical cation, providing information about the distribution of the unpaired electron.[1]

Signaling Pathways and Reaction Mechanisms

The thiazol-2-ylidene dimers and their corresponding NHCs are pivotal in various catalytic cycles. A key reaction is their condensation with aldehydes to form Breslow intermediates, which are crucial in reactions like the benzoin (B196080) condensation. Furthermore, these species can act as single-electron transfer (SET) agents, initiating radical reactions. The dication, Distel(2+), represents the final product of a two-electron oxidation process, which can be relevant in certain electrochemical or chemical oxidation reactions.

Caption: Stepwise oxidation of the thiazol-2-ylidene dimer to the dication.

Experimental and Computational Workflow

The study of Distel(2+) and its precursors involves a synergistic approach combining synthesis, characterization, and computational modeling. This workflow allows for a comprehensive understanding of the structure-property relationships of these molecules.

Caption: Integrated workflow for the study of Distel(2+).

References

- 1. On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. comp.chem.umn.edu [comp.chem.umn.edu]

- 4. Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Q-Chem 5.1 Userâs Manual : General Excited-State Features [manual.q-chem.com]

- 6. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Thermal Study of Divalent Germanium, Tin, and Lead Triazenides as Potential Vapor Deposition Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, crystal structure, and characterization of two metal-quinolone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Early In Vitro Studies of Distel(2+)

A comprehensive analysis of the initial laboratory findings on the novel compound Distel(2+), detailing its cytotoxic effects, impact on cellular signaling, and the methodologies employed in these foundational studies.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of novel therapeutic compounds necessitates rigorous in vitro evaluation to ascertain their biological activity and potential as drug candidates. This document provides a detailed overview of the early in vitro studies conducted on Distel(2+), a compound of interest for its potential pharmacological applications. The following sections will delve into the quantitative data gathered from initial cytotoxicity and mechanistic assays, provide comprehensive experimental protocols for reproducibility, and visualize the proposed signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the ongoing investigation of Distel(2+).

Quantitative Data Summary

The initial in vitro assessment of Distel(2+) focused on determining its cytotoxic and anti-proliferative effects on various cell lines. The quantitative data from these experiments are summarized below for clear comparison.

Table 1: Cytotoxicity of Distel(2+) Across Various Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | 25.3 ± 2.1 | 18.7 ± 1.9 |

| A549 | Lung Carcinoma | 32.8 ± 3.5 | 24.1 ± 2.8 |

| HeLa | Cervical Cancer | 19.5 ± 1.8 | 12.4 ± 1.5 |

| HEK293 | Normal Kidney | > 100 | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of Distel(2+) on Apoptosis-Related Protein Expression

| Cell Line | Treatment | % of Apoptotic Cells | Fold Change in Caspase-3 Activity |

| HeLa | Control | 2.1 ± 0.5 | 1.0 |

| HeLa | Distel(2+) (15 µM) | 35.6 ± 4.2 | 4.8 ± 0.6 |

Apoptotic cells were quantified using Annexin V/PI staining and flow cytometry. Caspase-3 activity was measured using a colorimetric assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication of the findings.

Cell Culture and Maintenance

MCF-7, A549, HeLa, and HEK293 cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of Distel(2+) (0.1 µM to 100 µM). A vehicle control (0.1% DMSO) was also included.

-

Incubation: Plates were incubated for 48 and 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining)

-

Treatment: HeLa cells were treated with 15 µM Distel(2+) or vehicle control for 48 hours.

-

Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.

-

Staining: Cells were resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic.

Caspase-3 Activity Assay

-

Cell Lysis: HeLa cells, treated as described above, were lysed in a chilled lysis buffer.

-

Protein Quantification: The protein concentration of the lysates was determined using the Bradford assay.

-

Assay Reaction: An equal amount of protein from each sample was incubated with a caspase-3 substrate (Ac-DEVD-pNA) in a 96-well plate.

-

Absorbance Measurement: The plate was incubated at 37°C, and the absorbance was read at 405 nm at multiple time points.

-

Data Analysis: The fold change in caspase-3 activity was calculated relative to the vehicle-treated control.

Visualizations: Signaling Pathways and Workflows

To better illustrate the proposed mechanisms and experimental designs, the following diagrams have been generated.

Caption: Experimental workflow for the in vitro evaluation of Distel(2+).

Caption: Proposed intrinsic apoptosis pathway induced by Distel(2+).

Unveiling the Molecular Interactions of Distel(2+): A Technical Guide to its Biological Targets

For Immediate Release

This technical guide provides an in-depth analysis of the biological targets of Distel(2+), also known as Diethylstilbestrol (B1670540) (DES). Distel(2+) is a potent synthetic nonsteroidal estrogen that has been the subject of extensive research due to its significant physiological effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular interactions, quantitative binding data, and affected cellular pathways.

Core Biological Targets and Molecular Interactions

Distel(2+) primarily exerts its biological effects through its interaction with several key proteins and cellular systems. The most well-characterized targets include Estrogen Receptors (ERα and ERβ), various ion channels, and specific enzymes. Its potent agonistic activity at estrogen receptors is the principal driver of its physiological and pathological effects.

Estrogen Receptors (ERα and ERβ)

Distel(2+) is a high-affinity ligand for both estrogen receptor subtypes, ERα and ERβ. It demonstrates a significantly higher binding affinity for these receptors compared to the endogenous estrogen, estradiol (B170435).[1][2] Upon binding, Distel(2+) induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[3][4][5] In the nucleus, the Distel(2+)-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]

Quantitative Binding and Activation Data for Distel(2+) with Estrogen Receptors

| Target | Parameter | Value | Species/System | Reference |

| Estrogen Receptor α (ERα) | Relative Binding Affinity (vs. Estradiol) | ~468% | Human | [1] |

| Estrogen Receptor β (ERβ) | Relative Binding Affinity (vs. Estradiol) | ~295% | Human | [1] |

| Estrogen Receptor α (ERα) | EC50 (Activation) | 0.18 nM | - | [1] |

| Estrogen Receptor β (ERβ) | EC50 (Activation) | 0.06 nM | - | [1] |

| Mouse Uterine Estrogen Receptor | Kd | 0.71 x 10⁻¹⁰ M | Mouse | [6] |

| Mouse Uterine Estrogen Receptor | Ki (vs. [³H]E complex) | 1.1 x 10⁻¹⁰ M | Mouse | [7] |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

A standard method to determine the binding affinity of compounds like Distel(2+) to estrogen receptors is the competitive binding assay using rat uterine cytosol.[8]

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer solution. The homogenate is then centrifuged to pellet the nuclear fraction. The resulting supernatant is ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.[8]

-

Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (Distel(2+)).[8]

-

Separation of Bound and Free Ligand: After incubation, unbound ligand is separated from the receptor-bound ligand using a method such as dextran-coated charcoal adsorption.

-

Quantification: The amount of bound [³H]-E₂ is quantified by liquid scintillation counting.

-

Data Analysis: The data is plotted as the percentage of specific binding of [³H]-E₂ against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined. The binding affinity (Ki) can be calculated from the IC50 value.[8]

Signaling Pathways Modulated by Distel(2+) via Estrogen Receptors

The activation of ERs by Distel(2+) leads to the dysregulation of several critical developmental genes, particularly the Wnt and Hox gene families. This is considered a key mechanism behind its teratogenic effects. The signaling is predominantly mediated through ERα.[9][10]

Calcium Channels

Distel(2+) has been identified as a potent inhibitor of store-operated calcium (Ca²⁺) channels.[11] This inhibition affects intracellular calcium signaling by blocking both the influx of extracellular calcium and the release of calcium from intracellular stores like the endoplasmic reticulum.[12][13]

Quantitative Inhibition Data for Distel(2+) on Calcium Channels

| Target System | Parameter | Value | Cell Type | Reference |

| Capacitative Ca²⁺ Influx | IC50 | ~1 µM | Human Platelets | [11] |

| Capacitative Ca²⁺ Influx | IC50 | <0.1 µM | Vascular Smooth Muscle Cells | [11] |

| Capacitative Ca²⁺ Influx | IC50 | ~0.1 µM | Rat Basophilic Leukemia (RBL) cells | [11] |

| CRAC Currents | IC50 | ~0.5 µM | RBL cells | [11] |

Experimental Protocol: Measurement of Intracellular Calcium Concentration

The effect of Distel(2+) on intracellular calcium levels can be assessed using fluorescent Ca²⁺ indicators like Fura-2.

-

Cell Loading: The cells of interest (e.g., human osteoblasts) are loaded with the Ca²⁺-sensitive dye Fura-2 AM.

-

Baseline Measurement: The baseline cytosolic free Ca²⁺ concentration ([Ca²⁺]i) is measured using a fluorometer by recording fluorescence at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

-

Compound Addition: Distel(2+) is added to the cell suspension at various concentrations.

-

Measurement of [Ca²⁺]i Changes: The change in [Ca²⁺]i is recorded over time. To distinguish between Ca²⁺ influx and release from internal stores, experiments are conducted in both Ca²⁺-containing and Ca²⁺-free media.

-

Data Analysis: The changes in fluorescence ratio are converted to [Ca²⁺]i values. Dose-response curves are generated to determine the EC50 or IC50 values.

11β-Hydroxysteroid Dehydrogenase 2 (HSD11B2)

Distel(2+) acts as an inhibitor of 11β-hydroxysteroid dehydrogenase type 2, an enzyme responsible for the inactivation of cortisol.[14][15] This inhibition can lead to an increase in local glucocorticoid levels.

Quantitative Inhibition Data for Distel(2+) on HSD11B2

| Target | Parameter | Value | Species | Reference |

| HSD11B2 | IC50 | 5.33 µM | Rat | [15] |

| HSD11B2 | IC50 | 12.62 µM | Human | [15] |

Mode of Inhibition:

H⁺/K⁺-ATPase (Proton Pump)

Distel(2+) has been shown to inhibit the activity of proton pumps, specifically H⁺/K⁺-ATPase.

Quantitative Inhibition Data for Distel(2+) on H⁺-ATPase

| Target | Parameter | Value | System | Reference |

| H⁺-ATPase (Proton Pump Activity) | I50 | ~15 µM | Bovine Adrenal Chromaffin Granule Ghosts | [16] |

| H⁺-PPase | I50 | 3-5 µM | Rhodospirillum rubrum | [17] |

Summary and Conclusion

Distel(2+) is a multi-target compound with high potency, particularly at estrogen receptors. Its ability to act as a super-agonist at ERα and ERβ drives significant changes in gene expression, leading to profound physiological and developmental effects. Additionally, its inhibitory actions on calcium channels and key metabolic enzymes like HSD11B2 contribute to its complex biological profile. The quantitative data and mechanistic insights provided in this guide offer a valuable resource for researchers in toxicology, pharmacology, and drug development, aiding in the understanding of the molecular basis of Distel(2+)'s activity and the broader implications for endocrine disruption.

References

- 1. Diethylstilbestrol - Wikipedia [en.wikipedia.org]

- 2. The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. The role of the estrogen receptor in diethylstilbestrol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple estrogen binding sites in the uterus: stereochemistry of receptor and non-receptor binding of diethylstilbestrol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diethylstilbestrol metabolites and analogs: differential ligand effects on estrogen receptor interactions with nuclear matrix sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [diethylstilbestrol.co.uk]

- 11. Diethylstilbestrol is a potent inhibitor of store-operated channels and capacitative Ca(2+) influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diethylstilbestrol and tetrahydrochrysenes are calcium channel blockers in human platelets: relationship to the stilbene pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of diethylstilbestrol-induced calcium movement in MG63 human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diethylstilbestrol inhibits human and rat 11β-hydroxysteroid dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diethylstilbestrol inhibits human and rat 11β-hydroxysteroid dehydrogenase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the H+-ATPase in bovine adrenal chromaffin granule ghosts by diethylstilbestrol. Evidence for a tight coupling between ATP hydrolysis and proton translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diethylstilbestrol is a potent inhibitor of the H (+) (-)PPase but not of the H (+) (-)ATPase of Rhodospirillum rubrum chromatophores - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Safety and Toxicity Profile of Distel(2+)

Introduction to Distel(2+)

Distel(2+) is a synthetic, biscationic hybrid molecule with the chemical formula C42H47N11O5 and a molecular weight of 785.9 g/mol . Its CAS number is 159506-80-6. Structurally, it is a conjugate of two well-characterized DNA-binding motifs: a distamycin A analogue and an ellipticine (B1684216) derivative. Distamycin A is known to be a minor groove binder with a preference for AT-rich sequences, while ellipticine is a DNA intercalator. The "biscationic" nature of Distel(2+) refers to the presence of two positive charges at physiological pH, which influences its interaction with the negatively charged phosphate (B84403) backbone of DNA.

Mechanism of Action

The primary mechanism of action of Distel(2+) is its interaction with DNA. This interaction is bimodal, involving both minor groove binding and intercalation.

-

Minor Groove Binding: The distamycin moiety of Distel(2+) binds to the minor groove of the DNA double helix. This interaction is stabilized by hydrogen bonds and van der Waals forces.

-

Intercalation: The planar aromatic system of the ellipticine moiety inserts itself between the base pairs of the DNA.

This dual-binding mechanism can lead to significant conformational changes in the DNA structure, potentially interfering with essential cellular processes such as DNA replication and transcription, which are often the basis for the cytotoxic effects of such compounds. Notably, unlike its monocationic counterpart, Distel(1+), the biscationic Distel(2+) does not exert significant inhibitory effects on topoisomerase I or II.[1] This suggests that its cytotoxic properties are independent of topoisomerase inhibition.

Below is a diagram illustrating the proposed mechanism of action of Distel(2+).

Summary of Available Toxicological Information

The publicly available literature indicates that the cytotoxic properties of Distel(2+) have been evaluated. One study mentions the assessment of its cytotoxic effects on P388 leukaemic cells.[1] However, the specific results of these studies, including quantitative data such as IC50 values, are not provided in the accessible abstracts. The key takeaway from the available information is that the cytotoxicity of Distel(2+) is not linked to the inhibition of topoisomerase enzymes.[1] There is no information available regarding in vivo toxicity, such as LD50 values from animal studies.

General Methodologies for Toxicity Assessment

Given the lack of specific experimental protocols for Distel(2+), this section outlines a general workflow and methodologies that would be employed to characterize its safety and toxicity profile.

A primary step in assessing the toxicity of a compound like Distel(2+) is to determine its effect on cell viability in vitro. A range of cancer cell lines, including murine leukemia P388 cells, would be suitable for this purpose.

Experimental Workflow for In Vitro Cytotoxicity Assessment:

The following diagram illustrates a general workflow for determining the in vitro cytotoxicity of a test compound.

Key Experimental Protocols:

-

Cell Culture and Seeding: P388 murine leukemia cells would be cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells would then be seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment.

-

Compound Preparation and Treatment: A stock solution of Distel(2+) would be prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells would then be treated with these dilutions.

-